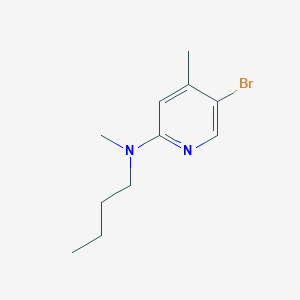
5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine
Übersicht
Beschreibung
5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine, also known as 2-Pyridinamine,5-bromo-N,4-dimethyl-, is a chemical compound with the molecular formula C11H17BrN2 . It is produced by CHEMLYTE SOLUTIONS CO., LTD .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine consists of 11 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The exact mass is 256.057495 Da .Physical And Chemical Properties Analysis
5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine has a predicted density of 1.494±0.06 g/cm3 and a predicted boiling point of 267.1±40.0 °C . The molecular weight is 257.17 .Wissenschaftliche Forschungsanwendungen
Regioselectivity in Bromination Reactions
The study on the regioselectivity of free radical bromination of unsymmetrical dimethylated pyridines, including compounds similar to "5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine," highlights the importance of understanding the chemical behavior and reaction pathways of brominated pyridines. This research is crucial for the synthesis of specific brominated organic compounds that could serve as intermediates in pharmaceuticals, agrochemicals, and materials science (Thapa et al., 2014).
Hybrid Catalysts in Organic Synthesis
Research into the importance of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which share a similar heterocyclic nature to "5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine," underscores the compound's potential applications in medicinal chemistry. The use of such catalysts facilitates the development of novel compounds with significant biological activity, which could lead to advances in pharmaceuticals (Parmar et al., 2023).
Chemical Modification of Biopolymers
The study of xylan derivatives and their application potential points to the relevance of chemical modification techniques in creating biopolymer derivatives with specific properties. This research can inform the development of novel materials and drug delivery systems, demonstrating the broader applicability of chemical compounds in material science (Petzold-Welcke et al., 2014).
Protoporphyrin IX Accumulation in Photodynamic Therapy
The review on enhancing protoporphyrin IX accumulation for photodynamic therapy showcases the intersection of chemical synthesis and biomedical applications. It suggests the potential of chemical compounds, through their synthesis and functionalization, to improve treatment outcomes in cancer therapy (Gerritsen et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-N-butyl-N,4-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-4-5-6-14(3)11-7-9(2)10(12)8-13-11/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBMSVAHJLHSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)
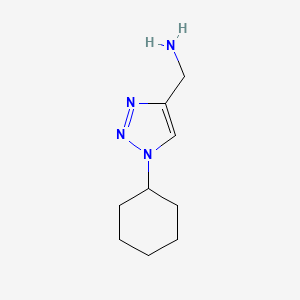
![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)
![1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464707.png)
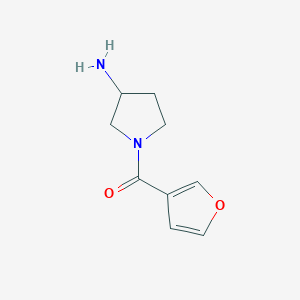
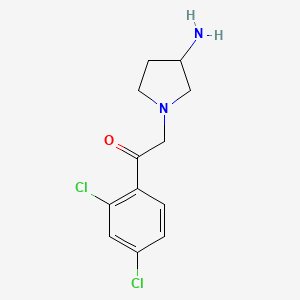
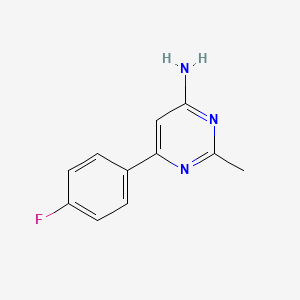
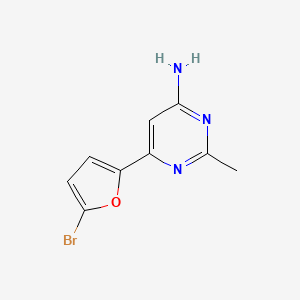
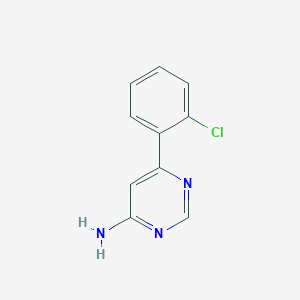


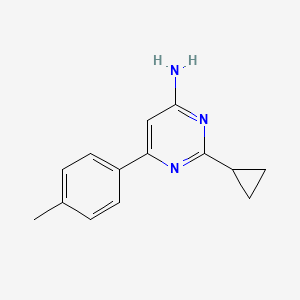
![[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464724.png)
